TU-2100

Beschreibung

Eigenschaften

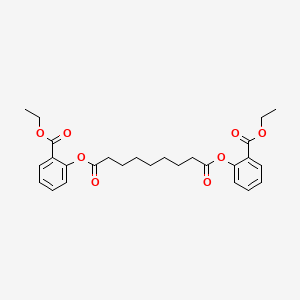

CAS-Nummer |

207972-39-2 |

|---|---|

Molekularformel |

C27H32O8 |

Molekulargewicht |

484.5 g/mol |

IUPAC-Name |

bis(2-ethoxycarbonylphenyl) nonanedioate |

InChI |

InChI=1S/C27H32O8/c1-3-32-26(30)20-14-10-12-16-22(20)34-24(28)18-8-6-5-7-9-19-25(29)35-23-17-13-11-15-21(23)27(31)33-4-2/h10-17H,3-9,18-19H2,1-2H3 |

InChI-Schlüssel |

LIBAUACOIKWWKP-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CC=CC=C1OC(=O)CCCCCCCC(=O)OC2=CC=CC=C2C(=O)OCC |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

TU-2100; TU 2100; TU2100; Azasal-2100; Azeloyl diethyl salicylate. |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to AB-2100 Cell Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-2100 is an advanced, autologous T-cell therapy currently under clinical investigation for the treatment of clear-cell renal cell carcinoma (ccRCC).[1][2] Developed by ArsenalBio, this investigational therapy represents a significant step forward in the engineering of Chimeric Antigen Receptor (CAR) T-cells, designed to overcome key challenges in treating solid tumors.[1][2] AB-2100 is an Integrated Circuit T (ICT) cell product that incorporates multiple synthetic biology modules to enhance its specificity, potency, and persistence within the tumor microenvironment.[3][4] This guide provides a comprehensive technical overview of AB-2100, including its molecular design, mechanism of action, manufacturing process, and preclinical data, based on publicly available information.

Core Technology and Molecular Design

AB-2100 is engineered using ArsenalBio's proprietary CITE (CRISPR Integration of Transgenes by Electroporation) technology.[2][5] This non-viral method allows for the precise insertion of a large synthetic DNA cassette into a designated safe harbor locus in the T-cell genome.[6][7] This approach ensures stable expression of the integrated genetic circuit while minimizing the risks associated with viral vectors. The core components of the AB-2100 integrated circuit are:

-

A Sequential "AND" Logic Gate: This sophisticated targeting system requires the presence of two distinct antigens to initiate T-cell killing, thereby increasing tumor specificity and reducing the risk of on-target, off-tumor toxicity.[3][4]

-

Priming Receptor (PrimeR): The first component of the logic gate is a priming receptor that recognizes Prostate-Specific Membrane Antigen (PSMA).[3][4] PSMA is not only expressed on prostate cancer cells but is also found on the neovasculature of many solid tumors, including ccRCC.[8][9]

-

Inducible CA9-Targeted CAR: The second component is a CAR that targets Carbonic Anhydrase 9 (CA9), an antigen highly expressed on the surface of ccRCC cells.[7] The expression of this CAR is transcriptionally regulated and is only induced upon the engagement of the PrimeR with PSMA.[4]

-

-

Tumor Microenvironment (TME) Armor: To enhance the resilience of the engineered T-cells within the immunosuppressive TME, the AB-2100 construct includes a short hairpin RNA-microRNA (shRNA-miR) module.[3][4] This module leads to the constitutive knockdown of two key inhibitory receptors:

-

Synthetic Pathway Activator (SPA): To boost the cytotoxicity and persistence of the T-cells, AB-2100 is equipped with a constitutive SPA.[3][4] This synthetic molecule is designed to drive constitutive signaling through the STAT3 pathway, which is known to enhance T-cell expansion and anti-tumor activity.[6][7]

Mechanism of Action

The multi-faceted design of AB-2100 results in a highly controlled and potent anti-tumor response. The sequential "AND" logic gate ensures that the T-cells are only fully activated in the presence of both PSMA and CA9, which are predicted to have limited co-expression in normal tissues.[7] This dual-antigen recognition system is intended to minimize off-tumor toxicity, a significant challenge in CAR T-cell therapy for solid tumors.[4]

The proposed mechanism of action unfolds as follows:

-

Trafficking and Priming: Following intravenous infusion, the AB-2100 T-cells traffic to the tumor site. Upon encountering PSMA on the tumor neovasculature, the PrimeR is engaged.[6][7]

-

CAR Expression: This priming event triggers the transcriptional activation and expression of the CA9-targeted CAR.[3][4]

-

Tumor Cell Recognition and Killing: The now-activated T-cell, expressing the CA9 CAR, can recognize and kill adjacent ccRCC tumor cells that express CA9.[6][7]

-

Enhanced Persistence and Function: The shRNA-mediated knockdown of FAS and TGFBR2 protects the AB-2100 cells from apoptosis and immunosuppression within the TME.[3][4] Concurrently, the SPA-driven constitutive STAT3 signaling promotes their expansion and sustained cytotoxic function.[6][7]

Preclinical Data Summary

A series of in vitro and in vivo preclinical studies have been conducted to evaluate the specificity and potency of AB-2100. While detailed quantitative data from these studies are not yet fully public, the key findings from conference presentations and publications are summarized below.

| Experiment Type | Cell Lines/Models Used | Key Findings | Citations |

| In Vitro Cytotoxicity Assays | Single (CA9+) and dual antigen (PSMA+CA9+) expressing tumor cell lines. | AB-2100 selectively kills tumor cells expressing both PSMA and CA9, with no significant killing of cells expressing only CA9. | [3][4] |

| Vascular Priming Model | Co-culture of AB-2100 cells with PSMA-expressing endothelial cells (HUVEC) and CA9+ tumor cells. | Co-culture with PSMA-expressing endothelial cells was sufficient to induce CA9 CAR expression and subsequent killing of CA9+ tumor cells. | [3][4] |

| FAS Knockdown Assessment | A FAS cross-linking assay was performed. | The shRNA-miR module effectively protected the T-cells from FAS-mediated apoptosis. | [3][4] |

| In Vivo Dual-Flank Xenograft Model | Mice bearing both CA9+ and PSMA+CA9+ tumors. | AB-2100 demonstrated selective killing of the dual-antigen expressing tumors, with no significant effect on the single-antigen tumors. | [7] |

| In Vivo Xenograft Models (ccRCC) | 786-O and A498 subcutaneous xenograft models. | AB-2100 containing both the shRNA-miR and SPA modules showed enhanced anti-tumor activity. In the A498 model, AB-2100 treatment led to complete and durable anti-tumor responses. | [4] |

| In Vivo Rechallenge Xenograft Model | Not specified | The presence of the SPA increased the long-term functional persistence of AB-2100. | [6][7] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the preclinical studies of AB-2100 have not been publicly released. However, based on the available abstracts, the general methodologies for the key experiments are outlined below.

In Vitro Cytotoxicity Assay

-

Objective: To assess the dual-antigen specificity of the "AND" logic gate.

-

Methodology: Standard cytotoxicity assays (e.g., chromium-51 (B80572) release assay or similar methods) were likely used. Effector cells (AB-2100) were co-cultured with target tumor cell lines engineered to express CA9 alone or both PSMA and CA9. The extent of target cell lysis was measured at various effector-to-target ratios.

Vascular Priming Co-culture Assay

-

Objective: To model the priming of AB-2100 on tumor vasculature and subsequent tumor cell killing.

-

Methodology: A co-culture system was established where AB-2100 cells were incubated with PSMA-expressing human umbilical vein endothelial cells (HUVECs). Following this priming phase, CA9-expressing tumor cells were introduced into the co-culture. The primary endpoints would have been the upregulation of CA9 CAR expression on the AB-2100 cells (measured by flow cytometry) and the specific lysis of the CA9+ tumor cells.

FAS Cross-linking Assay

-

Objective: To confirm the functional consequence of FAS knockdown by the shRNA-miR module.

-

Methodology: This assay likely involved treating the engineered T-cells with a cross-linking agent (e.g., an agonistic anti-FAS antibody) to induce FAS-mediated apoptosis. The viability of AB-2100 cells (with FAS knockdown) would be compared to control T-cells (without FAS knockdown) to demonstrate resistance to apoptosis.

In Vivo Xenograft Models

-

Objective: To evaluate the in vivo efficacy, specificity, and persistence of AB-2100.

-

Methodology:

-

Dual-Flank Model: Immunocompromised mice were subcutaneously implanted with two different tumor cell lines on opposite flanks: one expressing only CA9 and the other expressing both PSMA and CA9. Mice were then treated with AB-2100, and tumor growth was monitored on both flanks.

-

ccRCC Xenograft Models: Immunocompromised mice were subcutaneously implanted with human ccRCC cell lines (786-O or A498). Once tumors were established, mice were treated with a single intravenous infusion of AB-2100. Tumor volume was measured over time to assess anti-tumor activity.

-

Rechallenge Model: Mice that had experienced complete tumor regression after AB-2100 treatment were re-inoculated with tumor cells to assess the long-term persistence and protective immunity conferred by the engineered T-cells.

-

Clinical Development

AB-2100 is currently being evaluated in a Phase 1/2, multi-center, open-label clinical trial (NCT06245915) for the treatment of patients with recurrent advanced or metastatic clear-cell renal cell carcinoma.[1][2] The first patient was dosed in April 2024.[2]

Clinical Trial Design

-

Phase: Phase 1/2

-

Title: An Open-label, Multicenter Phase 1/2 Study to Evaluate the Safety and Efficacy of AB-2100 in Patients With Recurrent Advanced or Metastatic Clear-cell Renal Cell Carcinoma (ccRCC)

-

Patient Population: Patients with ccRCC that has relapsed or is refractory to prior treatment with a checkpoint inhibitor and a VEGF inhibitor.[1][2]

-

Study Design: The trial consists of a dose-escalation phase (Phase 1) to determine the maximum tolerated dose (MTD) and a dose-expansion phase (Phase 2) to further evaluate safety and efficacy.[1][2]

-

Enrollment: Approximately 60 patients are planned for Phase 1, with a total enrollment of up to 130 patients across multiple sites in the United States.[1][2]

-

Treatment Plan: Patients receive a single intravenous infusion of AB-2100 following conditioning chemotherapy.[1][2]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: AB-2100 Mechanism of Action

References

- 1. mdpi.com [mdpi.com]

- 2. STAT3 in CD4+ T helper Cell differentiation and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ascopubs.org [ascopubs.org]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Press Release Service: ArsenalBio Announces Presentation of Six Abstracts at AACR Annual Meeting Highlighting Programmable Cell Therapy Progress - CRISPR Medicine [crisprmedicinenews.com]

- 9. researchgate.net [researchgate.net]

AB-2100 for Renal Cell Carcinoma: A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-2100 is an advanced, autologous T-cell therapy candidate currently under investigation for the treatment of clear-cell renal cell carcinoma (ccRCC). Developed by Arsenal Biosciences, this Integrated Circuit T (ICT) cell therapy is engineered with multiple synthetic biology modules to overcome the challenges of treating solid tumors. This document provides a detailed technical guide on the core mechanism of action of AB-2100, its molecular components, and the preclinical validation supporting its entry into clinical trials.

Core Technology: Multi-Modular T-Cell Engineering

AB-2100 is not a conventional CAR T-cell therapy. It is an "integrated circuit" T-cell product generated using a proprietary, non-viral CRISPR-based gene editing technology called CITE (CRISPR Integration of Transgenes by Electroporation).[1] This method allows for the precise insertion of a large, multi-functional DNA cassette into a specific safe harbor site in the T-cell genome (Chromosome 11), ensuring stable and predictable expression of the engineered components.[1][2]

The engineered cassette contains three key modules designed to work in concert to provide specificity, potency, and persistence:

-

A Sequential "AND" Logic Gate: For precise tumor targeting and to mitigate on-target, off-tumor toxicity.[3][4][5]

-

An shRNA-miR Module: To "armor" the T-cells against the immunosuppressive tumor microenvironment (TME).[3][4][5]

-

A Synthetic Pathway Activator (SPA): To enhance the T-cells' anti-tumor activity and functional longevity.[3][5][6]

Mechanism of Action: The Sequential "AND" Logic Gate

To address the on-target, off-tumor toxicity that has limited previous CAR T-cell therapies targeting antigens like Carbonic Anhydrase IX (CA9), AB-2100 employs a sophisticated dual-antigen recognition system.[4][7] This "AND" gate requires the T-cell to recognize two separate antigens before initiating its full cytotoxic function, thereby restricting its activity primarily to the tumor site.

Step 1: Priming via PSMA Recognition

The first step of the logic gate involves a "priming receptor" (PrimeR) engineered into the AB-2100 T-cell. This receptor is designed to recognize Prostate-Specific Membrane Antigen (PSMA).[4][5] In the context of ccRCC, PSMA is not highly expressed on the cancer cells themselves but is found on the tumor neovasculature—the endothelial cells of the blood vessels supplying the tumor.[4][5] Engagement of the PrimeR with PSMA on these endothelial cells acts as the first signal, "priming" the T-cell for activation.

Step 2: Inducible CA9-Targeted CAR Expression and Tumor Killing

Upon successful priming through PSMA engagement, the internal circuitry of the AB-2100 cell is activated, leading to the transcriptional upregulation and surface expression of a second receptor: a Chimeric Antigen Receptor (CAR) that targets CA9.[4][6][8] CA9 is a well-established tumor-associated antigen highly and homogenously expressed on the surface of ccRCC cells.[7]

Once the CA9-specific CAR is expressed, the T-cell can then recognize and bind to CA9 on adjacent tumor cells, unleashing its full cytotoxic payload (e.g., release of perforin (B1180081) and granzymes) to induce cancer cell death.[6] This sequential activation is designed to ensure that potent anti-tumor activity is spatially restricted to the tumor microenvironment where both PSMA (on vasculature) and CA9 (on tumor cells) are present in close proximity.[1]

References

- 1. Arsenal Biosciences Announces First Patient Dosed in Phase 1/2 Clinical Trial of AB-2100 in Development as a Treatment for Clear-cell Renal Cell Carcinoma • Arsenal Bio [arsenalbio.com]

- 2. Press Release Service: ArsenalBio Announces Presentation of Four Abstracts at ASGCT Annual Meeting Highlighting New Mechanisms for Leveraging CAR T Cells to Address Solid Tumor Cancers - CRISPR Medicine [crisprmedicinenews.com]

- 3. jitc.bmj.com [jitc.bmj.com]

- 4. ascopubs.org [ascopubs.org]

- 5. ASCO – American Society of Clinical Oncology [asco.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. ArsenalBio Announces Presentation of Six Abstracts at AACR Annual Meeting Highlighting Programmable Cell Therapy Progress • Arsenal Bio [arsenalbio.com]

- 8. aacrjournals.org [aacrjournals.org]

The Architectonics of Cellular Intelligence: An In-depth Technical Guide to Integrated Circuit T-Cell Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Chimeric Antigen Receptor (CAR) T-cell therapy has marked a paradigm shift in oncology, demonstrating profound success in treating hematological malignancies.[1][2] However, the translation of this success to solid tumors, coupled with challenges of on-target, off-tumor toxicity and antigen escape, necessitates a more sophisticated approach to T-cell engineering.[1][3] Enter integrated circuit T-cell therapy, a field that leverages the principles of synthetic biology to program immune cells with logic-gated control systems, enabling them to make nuanced decisions based on multiple antigenic inputs.[1][4] This guide provides a comprehensive technical overview of the core principles, experimental methodologies, and quantitative performance of these advanced therapeutic agents. By employing logic gates such as AND, OR, and NOT, and incorporating innovative technologies like synthetic Notch (synNotch) receptors, integrated circuit T-cells offer the promise of enhanced safety, efficacy, and precision in the fight against cancer.[1][4]

Core Principles of Integrated Circuit T-Cell Therapy

Integrated circuit T-cell therapies are designed to process information from their environment—primarily the presence or absence of specific cell-surface antigens—and execute a therapeutic response based on pre-programmed logical operations. This mimics the natural decision-making processes of the immune system, but with engineered specificity and control.

Boolean Logic Gates in T-Cell Engineering

The fundamental components of integrated circuit T-cells are logic gates, which are inspired by computational principles. These gates allow T-cells to function as "cellular computers," making decisions based on multiple inputs.[1][4]

-

AND Gate: This logic gate requires the simultaneous detection of two or more antigens on a target cell to trigger T-cell activation.[1] This enhances tumor specificity by targeting combinations of antigens that are uniquely present on cancer cells, thereby sparing healthy tissues that may express only one of the target antigens.[1][3]

-

OR Gate: An OR gate triggers T-cell activation upon the detection of any one of a set of specified antigens. This is particularly useful for targeting heterogeneous tumors where antigen expression can be variable, reducing the likelihood of antigen escape.[1]

-

NOT Gate: A NOT gate incorporates an inhibitory signal. The T-cell is activated by a primary tumor-associated antigen (TAA) but is inhibited if it also encounters a second antigen that is present on healthy cells but absent on tumor cells. This serves as a "safety switch" to prevent on-target, off-tumor toxicity.[1]

-

IF-THEN Gate: This logic is often implemented using synthetic Notch (synNotch) receptors. The detection of a "priming" antigen by the synNotch receptor induces the expression of a CAR that targets a second antigen. This spatially and temporally controls the anti-tumor response, confining it to the tumor microenvironment.[5]

The Role of Synthetic Notch (synNotch) Receptors

Synthetic Notch (synNotch) receptors are a cornerstone of integrated circuit T-cell engineering.[4] These engineered receptors have a modular design, consisting of an extracellular antigen-binding domain (e.g., an scFv), the core regulatory domain of the Notch receptor, and an intracellular transcriptional activator.[4] Upon binding to its cognate antigen, the synNotch receptor is cleaved, releasing the transcription factor, which then translocates to the nucleus to drive the expression of a desired therapeutic payload.[4] This payload can be a CAR, cytokines, or other immunomodulatory molecules, allowing for a highly customizable and inducible therapeutic response.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of integrated circuit T-cell therapies. It is important to note that experimental conditions, such as cell lines, antigen expression levels, and effector-to-target ratios, vary between studies, which can influence the observed outcomes.

Table 1: In Vitro Cytotoxicity of Logic-Gated CAR-T Cells

| CAR-T Construct | Target Cell Line | Effector:Target (E:T) Ratio | Specific Lysis (%) | Reference |

| CD19 AND PSMA CAR-T | K562-CD19/PSMA | 10:1 | ~60% | [7] |

| CD19 AND PSMA CAR-T | K562-CD19 | 10:1 | ~10% | [7] |

| CD19 AND PSMA CAR-T | K562-PSMA | 10:1 | ~5% | [7] |

| HER2-specific CAR-T (High Affinity) | SK-OV-3 (HER2+) | 10:1 | ~80% | [8] |

| HER2-specific CAR-T (Low Affinity) | SK-OV-3 (HER2+) | 10:1 | ~60% | [9] |

| Anti-CD19 CAR-T | Raji (CD19+) | 10:1 | 90.52 ± 6.51% | [10] |

| Anti-CD19 CAR-T | Raji (CD19+) | 5:1 | 90.1 ± 1.36% | [10] |

| Anti-CD19 CAR-T | Raji (CD19+) | 1:1 | 60.02 ± 2.41% | [10] |

Table 2: Cytokine Secretion by Logic-Gated CAR-T Cells

| CAR-T Construct | Stimulating Cells | Cytokine | Concentration (pg/mL) | Reference |

| CD19-BB-28-3z CAR-T | Raji (CD19+) | IFN-γ | >10,000 | [10] |

| CD19-BB-28-3z CAR-T | Raji (CD19+) | TNF-α | ~8,000 | [10] |

| CD19-BB-28-3z CAR-T | Raji (CD19+) | IL-2 | ~4,000 | [10] |

| CD19-BB-28-3z CAR-T | Raji (CD19+) | IL-6 | >10,000 | [10] |

| CD19-BB-28-3z CAR-T | Raji (CD19+) | IL-10 | ~2,000 | [10] |

| FRα-specific CAR-T (IL-2 expanded) | SKOV3 (FRα+) | IFN-γ | ~6,000 | [11] |

| FRα-specific CAR-T (IL-2 expanded) | SKOV3 (FRα+) | TNF-α | ~12,000 | [11] |

| FRα-specific CAR-T (IL-2 expanded) | SKOV3 (FRα+) | IL-2 | ~1,000 | [11] |

Table 3: In Vivo Tumor Control by Logic-Gated CAR-T Cells in Mouse Models

| CAR-T Construct | Tumor Model | Mouse Strain | Tumor Volume Reduction | Reference |

| Logic-gated HER2 CAR-T | NCI-N87 Gastric Carcinoma | NSG | Complete Regression | [12] |

| Logic-gated HER2 CAR-T | BT-474 Breast Cancer | NSG | Regression | [12] |

| Logic-gated HER2 CAR-T | SK-OV-3 Ovarian Cancer | NSG | Regression | [12] |

| Anti-CLDN18.2 CAR-T | Gastric Cancer Xenograft | N/A | Significant Reduction | [13] |

| M11 CAR-T + T-reg depletion | AE17M Mesothelioma | FOXP3-DTR C57BL/6 | Significantly smaller tumors vs. M11 alone | [14] |

Experimental Protocols

Detailed methodologies are critical for the successful development and evaluation of integrated circuit T-cell therapies. The following sections provide an overview of key experimental protocols.

Lentiviral Transduction of Primary Human T-Cells

This protocol describes a general method for the genetic modification of human T-cells using lentiviral vectors to express CARs and other synthetic receptors.

Materials:

-

Primary human T-cells (isolated from PBMCs)

-

Lentiviral particles containing the gene of interest

-

T-cell activation reagents (e.g., anti-CD3/CD28 antibodies)

-

T-cell culture medium (e.g., RPMI-1640) supplemented with cytokines (e.g., IL-2)

-

Transduction enhancers (e.g., Polybrene or Retronectin)

-

96-well cell culture plates

Procedure:

-

T-Cell Isolation and Activation: Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs) using standard methods. Activate the T-cells for 24-48 hours using anti-CD3 and anti-CD28 antibodies in the presence of IL-2 to promote cell division and enhance transduction efficiency.

-

Transduction:

-

Plate the activated T-cells in a 96-well plate.

-

Add the lentiviral particles at the desired multiplicity of infection (MOI).

-

Add a transduction enhancer such as Polybrene to a final concentration of 5-8 µg/mL.

-

For spinoculation, centrifuge the plate at a low speed (e.g., 800-1000 x g) for 1-2 hours at 32°C.

-

Incubate the cells at 37°C and 5% CO2 for 24-48 hours.

-

-

Post-Transduction Culture and Expansion: After incubation, replace the virus-containing medium with fresh T-cell culture medium supplemented with cytokines. Continue to culture and expand the transduced T-cells for subsequent experiments.

Flow Cytometry for CAR-T Cell Characterization

Flow cytometry is an essential tool for characterizing the phenotype and function of engineered T-cells.

Staining Protocol for CAR Expression and T-Cell Markers:

-

Cell Preparation: Harvest the transduced T-cells and wash them with FACS buffer (e.g., PBS with 2% FBS).

-

Surface Staining:

-

Incubate the cells with a CAR detection reagent (e.g., a biotinylated antigen specific to the CAR's scFv) for 10-30 minutes at 4°C.

-

Wash the cells with FACS buffer.

-

Incubate with a fluorochrome-conjugated secondary antibody (e.g., streptavidin-PE) and antibodies against T-cell surface markers (e.g., CD3, CD4, CD8, memory markers) for 20-30 minutes at 4°C in the dark.

-

-

Viability Staining: Add a viability dye (e.g., 7-AAD or DAPI) just before analysis to exclude dead cells.

-

Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the results using appropriate software to quantify CAR expression and the distribution of T-cell subsets.

In Vitro Cytotoxicity Assay

This assay measures the ability of CAR-T cells to kill target tumor cells.

Chromium-51 (⁵¹Cr) Release Assay:

-

Target Cell Labeling: Label the target tumor cells with ⁵¹Cr by incubating them with Na₂⁵¹CrO₄ for 1-2 hours at 37°C.

-

Co-culture: Co-culture the labeled target cells with the CAR-T effector cells at various effector-to-target (E:T) ratios in a 96-well plate for 4-18 hours.

-

Measurement of ⁵¹Cr Release:

-

Centrifuge the plate and collect the supernatant.

-

Measure the radioactivity in the supernatant using a gamma counter.

-

-

Calculation of Specific Lysis:

-

Determine the maximum ⁵¹Cr release by lysing target cells with a detergent.

-

Determine the spontaneous ⁵¹Cr release from target cells incubated without effector cells.

-

Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Cytokine Release Assay (ELISA)

This assay quantifies the secretion of cytokines by CAR-T cells upon antigen stimulation.

-

Co-culture: Co-culture the CAR-T cells with target cells at a specific E:T ratio for 24-48 hours.

-

Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.

-

ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) on the supernatant to measure the concentration of specific cytokines (e.g., IFN-γ, TNF-α, IL-2) according to the manufacturer's instructions.

Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

Integrated circuit T-cell therapy represents a significant leap forward in the field of cellular immunotherapy. By incorporating principles of synthetic biology, these engineered T-cells can be programmed with sophisticated logic to more precisely identify and eliminate cancer cells while minimizing off-target toxicities. The use of AND, OR, NOT, and IF-THEN logic gates, often in conjunction with technologies like synNotch receptors, allows for a level of control and customization previously unattainable. While preclinical data are promising, further research and clinical trials are necessary to fully realize the potential of this innovative therapeutic modality. The continued development of these "living drugs" holds the key to overcoming the current limitations of CAR-T therapy and expanding its application to a broader range of cancers.

References

- 1. Frontiers | Logic-gated and contextual control of immunotherapy for solid tumors: contrasting multi-specific T cell engagers and CAR-T cell therapies [frontiersin.org]

- 2. Programming CAR T Cell Tumor Recognition: Tuned Antigen Sensing and Logic Gating - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overcoming on-target, off-tumour toxicity of CAR T cell therapy for solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | SynNotch CAR-T cell, when synthetic biology and immunology meet again [frontiersin.org]

- 5. Item - Supplementary Table 2 from Infusion Product TNFα, Th2, and STAT3 Activities Are Associated with Clinical Responses to Transgenic T-cell Receptor Cell Therapy - American Association for Cancer Research - Figshare [aacr.figshare.com]

- 6. Engineering T Cells with Customized Therapeutic Response Programs Using Synthetic Notch Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Combinatorial antigen recognition with balanced signaling promotes selective tumor eradication by engineered T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. criver.com [criver.com]

- 9. JCI Insight - A rational mouse model to detect on-target, off-tumor CAR T cell toxicity [insight.jci.org]

- 10. Single-cell Analysis of CAR-T Cell Activation Reveals A Mixed TH1/TH2 Response Independent of Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Multiparameter comparative analysis reveals differential impacts of various cytokines on CART cell phenotype and function ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Logic-gating HER2 CAR-T to the tumor microenvironment mitigates on-target, off-tumor toxicity without compromising cytotoxicity against HER2-over-expressing tumors - EXUMA Biotech [exumabio.com]

- 13. researchgate.net [researchgate.net]

- 14. rapt.com [rapt.com]

AB-2100: An In-Depth Technical Guide to a Logic-Gated CAR-T Cell Therapy for Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

Abstract

AB-2100 is a next-generation, autologous Integrated Circuit T (ICT) cell therapy currently in clinical development for the treatment of clear cell renal cell carcinoma (ccRCC).[1][2][3] Developed by Arsenal Biosciences, AB-2100 is engineered with multiple synthetic biology modules to address the core challenges of applying CAR-T cell therapy to solid tumors: on-target, off-tumor toxicity, and the immunosuppressive tumor microenvironment (TME).[1][2] This is achieved through a sophisticated design that incorporates a sequential 'AND' logic gate for enhanced tumor specificity, resistance to key immunosuppressive signals through shRNA-mediated knockdown, and a proprietary synthetic pathway activator (SPA) to boost T cell potency and persistence.[1][2][3] Preclinical data have demonstrated that AB-2100 can selectively target tumors expressing both target antigens while resisting inhibitory signals in the TME, leading to durable anti-tumor responses in xenograft models.[1][4]

Core Technology: The Integrated Circuit T (ICT) Cell Platform

AB-2100 is built upon ArsenalBio's Integrated Circuit T (ICT) cell platform, which utilizes the CITE (CRISPR Integration of Transgenes by Electroporation) technology for the precise, site-specific insertion of a large synthetic DNA cassette into the T cell genome.[2][3] This non-viral approach allows for the integration of multiple engineered functionalities into a single "cassette" at a defined safe-harbor locus, ensuring consistent expression and minimizing the risks associated with random viral integration.[1] For AB-2100, this cassette is inserted into Chromosome 11.[2]

The core components integrated into the AB-2100 ICT cells are:

-

A Sequential 'AND' Logic Gate: To enhance tumor specificity.

-

An shRNA-miR Module: To overcome TME-mediated immunosuppression.

-

A Synthetic Pathway Activator (SPA): To enhance T cell cytotoxicity and expansion.[1][2]

Mechanism of Action: A Multi-pronged Attack on ccRCC

The therapeutic strategy of AB-2100 is designed to be both highly specific and robustly effective against ccRCC.

The 'AND' Logic Gate for Precision Targeting

A significant hurdle for CAR-T therapies in solid tumors is the expression of target antigens on healthy tissues, leading to on-target, off-tumor toxicity. AB-2100 mitigates this risk with a sequential 'AND' logic gate that requires the recognition of two separate antigens before initiating a full cytotoxic response.[1][2]

-

Antigen 1 (Priming): Prostate-Specific Membrane Antigen (PSMA). PSMA is expressed on the neovasculature of ccRCC tumors.[1][2] AB-2100 cells are equipped with a "priming receptor" (PrimeR) that recognizes PSMA.[1]

-

Antigen 2 (Killing): Carbonic Anhydrase IX (CA9). CA9 is a well-known marker widely expressed on the surface of ccRCC cells.[1]

Engagement of the PSMA-specific PrimeR on the tumor's blood vessels acts as the first signal. This "priming" event induces the expression of the second component, a CA9-targeted CAR.[1] Only after this induction can the T cell recognize and kill the CA9-positive tumor cells. This sequential activation ensures that the potent anti-CA9 CAR is only expressed in the tumor's vicinity, sparing healthy tissues that may express CA9 but lack PSMA in close proximity.[1][2]

Caption: AB-2100 'AND' Logic Gate Signaling Pathway.

Overcoming Immunosuppression: shRNA-miR Module

The TME is notoriously hostile to infiltrating T cells, employing multiple mechanisms to suppress their activity. AB-2100 is engineered to resist two critical immunosuppressive pathways through a constitutively expressed shRNA-miR module.[1][2]

-

FAS Knockdown: Tumor cells can express Fas ligand (FasL), which binds to the FAS receptor on T cells and triggers apoptosis. AB-2100 incorporates an shRNA targeting FAS to protect the engineered T cells from this induced death signal.[1][2]

-

TGFBR2 Knockdown: Transforming growth factor-beta (TGF-β) is a potent immunosuppressive cytokine abundant in the TME. By knocking down its receptor, TGFBR2, AB-2100 cells can better resist the inhibitory effects of TGF-β.[1][2]

Enhancing Potency and Persistence: Synthetic Pathway Activator (SPA)

To further bolster its anti-tumor activity, AB-2100 includes a novel synthetic pathway activator (SPA) that drives constitutive signaling of STAT3 (Signal Transducer and Activator of Transcription 3).[1][2] Constitutive STAT3 activation is designed to enhance the T cells' cytotoxicity, expansion, and long-term functional persistence within the tumor.[4][5]

Caption: AB-2100 Resistance and Potency Modules.

Preclinical Data Summary

Preclinical studies have validated the design principles of AB-2100, demonstrating its specificity and enhanced anti-tumor efficacy in various in vitro and in vivo models.

Quantitative Data from Preclinical Studies

While specific numerical data from posters and publications are limited, the qualitative outcomes from key preclinical experiments are summarized below.

| Experiment Type | Model System | Key Finding | Reference |

| In Vitro Cytotoxicity | Single (CA9+) vs. Dual (PSMA+/CA9+) antigen-expressing tumor cell lines | Selective killing of dual-antigen expressing cells; no significant killing of single-antigen cells. | [1][6] |

| Vascular Priming Model | Co-culture of AB-2100 with PSMA-expressing endothelial cells (HUVECs) and CA9+ tumor cells (K562-CA9) | Co-culture with PSMA+ endothelial cells was sufficient to induce CA9 CAR expression and subsequent killing of CA9+ tumor cells. | [1][3] |

| In Vivo Specificity | Dual-flank xenograft model (CA9+ tumors on one flank, PSMA+/CA9+ tumors on the other) | AB-2100 selectively eliminated the dual-antigen tumors while sparing the single-antigen tumors. | [1][5] |

| In Vivo Efficacy | Subcutaneous xenograft RCC models (786-O and A498) | AB-2100 containing the shRNA-miR and SPA modules demonstrated enhanced anti-tumor activity. | [1][4] |

| In Vivo Potency & Durability | Subcutaneous A498 xenograft model | Treatment with AB-2100 resulted in complete and durable anti-tumor responses. | [1] |

| SPA Module Contribution | A498 xenograft model and rechallenge model | Inclusion of the SPA module led to a significant increase in antitumor efficacy and long-term functional persistence. | [4][5] |

Experimental Protocols

Detailed proprietary protocols for AB-2100 are not publicly available. However, based on the descriptions of the studies, the following sections outline generalized methodologies for the key experiments performed.

AB-2100 ICT Cell Generation

Caption: Generalized Workflow for AB-2100 Manufacturing.

Protocol:

-

T Cell Source: T cells are sourced from patients via leukapheresis.

-

T Cell Engineering: The CITE (CRISPR Integration of Transgenes by Electroporation) technology is employed. This involves the electroporation of isolated and activated T cells with CRISPR-Cas9 ribonucleoproteins and a non-viral DNA donor template. This template contains the entire AB-2100 cassette (PSMA PrimeR, inducible CA9 CAR, shRNA-miR, and SPA modules).

-

Site-Specific Integration: The CRISPR machinery directs the integration of the DNA cassette into a specific safe-harbor locus on Chromosome 11.

-

Expansion and Formulation: The engineered ICT cells are expanded ex vivo to achieve the target therapeutic dose, then harvested, washed, and cryopreserved for infusion.

In Vitro Co-culture Cytotoxicity Assay

Objective: To assess the antigen-dependent killing capacity of AB-2100.

Protocol:

-

Target Cell Plating: Plate target tumor cells (e.g., CA9-only, PSMA-only, and PSMA+/CA9+ lines) in a 96-well plate.

-

Effector Cell Addition: Add AB-2100 effector cells at varying Effector-to-Target (E:T) ratios.

-

Co-incubation: Co-culture the cells for a defined period (e.g., 24-72 hours).

-

Cytotoxicity Measurement: Assess target cell viability using a method such as a luminescence-based assay (measuring ATP) or flow cytometry with viability dyes.

Dual-Flank Tumor Xenograft Model

Objective: To evaluate the in vivo specificity and efficacy of AB-2100 against tumors with different antigen profiles.

Protocol:

-

Animal Model: Use immunodeficient mice (e.g., NSG).

-

Tumor Implantation: Subcutaneously implant CA9-positive/PSMA-negative tumor cells on one flank and dual-antigen positive (PSMA+/CA9+) tumor cells on the contralateral flank.

-

Tumor Growth: Allow tumors to establish to a predetermined size.

-

Treatment: Administer a single intravenous injection of AB-2100 or control T cells.

-

Monitoring: Monitor tumor volume using caliper measurements and animal well-being.

-

Endpoint Analysis: At the study endpoint, tumors can be excised for histological or flow cytometric analysis.

Clinical Development

AB-2100 is currently being evaluated in a Phase 1/2, multi-center, open-label clinical trial (NCT06245915) for patients with advanced or metastatic clear cell renal cell carcinoma who have relapsed or are refractory to prior checkpoint inhibitor and VEGF inhibitor therapies.[2][7] The study is designed as a dose-escalation trial to determine the maximum tolerated dose and assess the safety and preliminary efficacy of AB-2100.[2][7]

Conclusion

AB-2100 represents a significant advancement in the engineering of T cell therapies for solid tumors. By integrating a multi-component system that addresses tumor specificity, resistance to the immunosuppressive TME, and T cell potency within a single, precisely targeted genetic cassette, AB-2100 has demonstrated a promising preclinical profile. The ongoing clinical trial will be critical in determining if this sophisticated synthetic biology approach can translate into a safe and effective therapy for patients with clear cell renal cell carcinoma.

References

- 1. AB-2100 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. miltenyibiotec.com [miltenyibiotec.com]

- 3. Arsenal Biosciences, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]

- 4. PSMA-Directed CAR T Cells Combined with Low-Dose Docetaxel Treatment Induce Tumor Regression in a Prostate Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AB-2100, an Integrated Circuit T Cell Therapy in Patients With Recurrent Clear-cell Renal Cell Carcinoma (ccRCC) [clin.larvol.com]

- 6. Arsenal Biosciences Announces First Patient Dosed in Phase 1/2 Clinical Trial of AB-2100 in Development as a Treatment for Clear-cell Renal Cell Carcinoma • Arsenal Bio [arsenalbio.com]

- 7. blog.championsoncology.com [blog.championsoncology.com]

The Genetic Engineering of AB-2100: A Technical Overview for Advanced T-Cell Immunotherapies

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-2100 is a cutting-edge, autologous integrated circuit T (ICT) cell therapy currently under clinical investigation for the treatment of relapsed or refractory clear cell renal cell carcinoma (ccRCC).[1][2][3] This therapeutic candidate is distinguished by its sophisticated genetic engineering, which incorporates a sequential "AND" logic gate to enhance tumor specificity and a suite of additional modifications to overcome the immunosuppressive tumor microenvironment (TME).[1][4][5] This guide provides a detailed technical overview of the genetic engineering principles, mechanism of action, preclinical evaluation, and manufacturing considerations for AB-2100.

Core Genetic Modifications of AB-2100 T Cells

The foundation of AB-2100's functionality lies in a single, large transgene cassette inserted into a designated safe-harbor locus within the T-cell genome via CRISPR-mediated knock-in.[1][6] This cassette encodes a multi-cistronic vector that expresses several key components designed to work in concert for a potent and targeted anti-tumor response.

Sequential "AND" Logic Gate for Dual Antigen Recognition

To address the challenge of on-target, off-tumor toxicity often seen with CAR-T cell therapies in solid tumors, AB-2100 employs a sequential "AND" logic gate.[1][4] This system requires the T cell to recognize two distinct antigens, Prostate-Specific Membrane Antigen (PSMA) and Carbonic Anhydrase IX (CA9), before initiating its full cytotoxic activity.[2]

-

Priming Receptor (PrimeR): The first component of the gate is a priming receptor that specifically recognizes PSMA, an antigen expressed on the tumor neovasculature of ccRCC.[4][5]

-

Inducible CA9-Targeted CAR: Engagement of the PSMA-specific PrimeR triggers an internal signaling cascade that leads to the transcriptional activation and expression of a second receptor, a Chimeric Antigen Receptor (CAR) targeting CA9.[1][4] CA9 is a cell surface antigen highly expressed on the surface of ccRCC cells.[7]

This sequential activation ensures that AB-2100 T cells are fully armed and activated only within the tumor microenvironment where both PSMA and CA9 are present, thus minimizing collateral damage to healthy tissues that may express only one of these antigens.[1][6]

Resistance to the Immunosuppressive Tumor Microenvironment

The TME of solid tumors presents significant barriers to the efficacy of CAR-T cell therapies. AB-2100 is engineered to counteract these suppressive signals through the following modifications:

-

shRNA-miR Module: The transgene cassette includes a microRNA-adapted short hairpin RNA (shRNA-miR) module that constitutively knocks down the expression of two key inhibitory receptors:

-

Fas (CD95): This downregulation protects AB-2100 T cells from Fas-mediated apoptosis, a common mechanism of T-cell exhaustion and elimination in the TME.[4][7]

-

TGF-beta Receptor II (TGFBR2): By reducing the expression of TGFBR2, AB-2100 T cells become resistant to the immunosuppressive effects of Transforming Growth Factor-beta (TGF-β), a cytokine abundant in the TME of many solid tumors.[4][7]

-

Enhanced T-Cell Potency and Persistence

To further bolster its anti-tumor activity, AB-2100 incorporates a feature designed to enhance T-cell cytotoxicity and expansion:

-

Synthetic Pathway Activator (SPA): This component drives the constitutive activation of the STAT3 signaling pathway.[1][4][7] Enhanced STAT3 signaling is associated with improved T-cell expansion, survival, and cytotoxic function.[7]

Mechanism of Action: A Stepwise Activation Cascade

The intricate genetic engineering of AB-2100 results in a highly specific and potent mechanism of action within the tumor microenvironment.

Caption: AB-2100 Mechanism of Action in the TME.

Preclinical Evaluation of AB-2100

The anti-tumor efficacy and specificity of AB-2100 have been evaluated in a series of preclinical studies. While specific quantitative data from these studies are not yet publicly available in detail, the key findings are summarized below.

In Vitro Studies

| Experiment Type | Description | Key Findings |

| Cytotoxicity Assays | AB-2100 T cells were co-cultured with tumor cell lines expressing CA9 alone, or both PSMA and CA9. | AB-2100 demonstrated selective killing of tumor cells expressing both PSMA and CA9, with no significant cytotoxicity against cells expressing only CA9.[4] |

| Vascular Priming Model | To mimic the tumor microenvironment, AB-2100 T cells were co-cultured with PSMA-expressing endothelial cells (like HUVECs) and CA9-positive tumor cells (like K562-CA9). | Co-culture with PSMA-expressing endothelial cells was sufficient to induce the expression of the CA9 CAR on AB-2100 T cells, enabling them to effectively kill the CA9-positive tumor cells.[4][5] |

| Fas Cross-linking Assay | This assay was conducted to assess the functional consequence of Fas knockdown. | The results confirmed that the shRNA-miR module targeting Fas provided resistance to Fas-mediated apoptosis.[4][5] |

In Vivo Studies

| Experiment Type | Description | Key Findings |

| Dual-Flank Xenograft Model | Mice were implanted with two tumors on opposite flanks: one expressing only CA9 and the other expressing both PSMA and CA9. | AB-2100 T cells selectively targeted and eradicated the dual-antigen expressing tumors, while having no significant effect on the single-antigen expressing tumors.[1][4][6] |

| Subcutaneous Xenograft Models (786-O and A498) | Mice bearing established subcutaneous ccRCC tumors (786-O or A498 cell lines) were treated with AB-2100. | Treatment with AB-2100 resulted in complete and durable anti-tumor responses.[1][6] The inclusion of the TGFBR2 shRNA and SPA modules was shown to enhance the anti-tumor activity in these models.[1][4][6] |

Experimental Protocols

Detailed protocols for the specific preclinical experiments conducted on AB-2100 are proprietary. However, this section provides representative methodologies for the types of assays employed in the evaluation of such a cell therapy product.

Representative In Vitro Cytotoxicity Assay Protocol

-

Cell Line Preparation:

-

Target tumor cell lines (e.g., CA9+, PSMA+CA9+) are cultured to logarithmic growth phase.

-

Target cells are harvested, counted, and resuspended at a known concentration in assay medium.

-

-

Effector Cell Preparation:

-

AB-2100 T cells are thawed, washed, and resuspended in assay medium.

-

Cell viability and concentration are determined.

-

-

Co-culture:

-

Target cells are seeded in a 96-well plate.

-

AB-2100 T cells are added at various effector-to-target (E:T) ratios.

-

Control wells include target cells alone and effector cells alone.

-

-

Incubation:

-

The co-culture is incubated for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

-

Cytotoxicity Measurement:

-

Cytotoxicity can be measured using various methods, such as:

-

LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells.

-

Chromium-51 Release Assay: Measures the release of radioactive chromium from pre-labeled target cells.

-

Flow Cytometry-based Assays: Uses dyes like propidium (B1200493) iodide or 7-AAD to identify dead cells.

-

-

Caption: Generalized In Vitro Cytotoxicity Assay Workflow.

Representative Dual-Flank Xenograft Model Protocol

-

Animal Model:

-

Immunocompromised mice (e.g., NSG mice) are used to prevent rejection of human cells.

-

-

Tumor Implantation:

-

A suspension of CA9+ tumor cells is injected subcutaneously into the right flank.

-

A suspension of PSMA+CA9+ tumor cells is injected subcutaneously into the left flank.

-

-

Tumor Growth Monitoring:

-

Tumors are allowed to establish and grow to a palpable size.

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

-

Treatment:

-

Once tumors reach a predetermined size, mice are randomized into treatment and control groups.

-

AB-2100 T cells are administered intravenously.

-

-

Efficacy Assessment:

-

Tumor growth is monitored over time.

-

Mice are monitored for signs of toxicity.

-

At the end of the study, tumors may be excised for histological or molecular analysis.

-

Manufacturing and Quality Control

The production of AB-2100 is a complex process that involves the ex vivo genetic modification of a patient's own T cells.[7]

Manufacturing Process Overview

-

Leukapheresis: T cells are collected from the patient's peripheral blood.

-

T-Cell Activation and Transduction: The isolated T cells are activated and then genetically modified using a CRISPR-based system to insert the AB-2100 transgene.

-

Ex Vivo Expansion: The engineered T cells are expanded in culture to achieve the desired therapeutic dose.

-

Harvest and Cryopreservation: The expanded AB-2100 T cells are harvested, formulated, and cryopreserved until they are ready to be infused back into the patient.

Caption: High-level Manufacturing Workflow for AB-2100.

Quality Control Considerations

A robust quality control (QC) program is essential to ensure the safety, purity, and potency of the final AB-2100 product. Key QC parameters likely include:

-

Identity: Confirmation of the T-cell phenotype and the presence of the AB-2100 transgene.

-

Purity: Assessment of the percentage of transduced T cells and the absence of contaminating cells.

-

Potency: In vitro assays to confirm the cytotoxic activity of the engineered T cells in a target-specific manner.

-

Safety: Sterility testing to ensure the absence of microbial contamination, and testing for residual materials from the manufacturing process.

-

Cell Viability and Count: Determination of the number of viable T cells in the final product.

Conclusion

AB-2100 represents a significant advancement in the field of CAR-T cell therapy for solid tumors. Its multi-faceted genetic engineering, centered around a sequential "AND" logic gate, aims to address the key challenges of tumor specificity and the immunosuppressive microenvironment. The promising preclinical data have paved the way for its evaluation in clinical trials, offering potential new hope for patients with advanced ccRCC. As more data becomes available, a deeper understanding of the clinical efficacy and safety profile of this innovative therapy will be attained.

References

- 1. ArsenalBio Announces Presentations Highlighting Preclinical Data on AB-1015 and AB-2100 at ASGCT Annual Meeting • Arsenal Bio [arsenalbio.com]

- 2. First Patient Receives AB-2100 in Phase 1/2 Trial for Clear-cell Renal Cell Carcinoma [synapse.patsnap.com]

- 3. An open-label, multicenter phase 1/2 study to evaluate the safety and efficacy of AB-2100 in patients with recurrent advanced or metastatic clear-cell renal cell carcinoma (ccRCC) [mdanderson.org]

- 4. ASCO – American Society of Clinical Oncology [asco.org]

- 5. westlakebio.com [westlakebio.com]

- 6. ascopubs.org [ascopubs.org]

- 7. AB-2100 / ArsenalBio [delta.larvol.com]

Early-Stage Research on AB-2100: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-2100 is an investigational autologous integrated circuit T (ICT) cell therapy currently under development by ArsenalBio for the treatment of clear-cell renal cell carcinoma (ccRCC). This document provides a technical overview of the early-stage research on AB-2100, summarizing its core components, mechanism of action, and key preclinical findings. The information presented is based on publicly available data from conference abstracts and company disclosures.

Core Components and Mechanism of Action

AB-2100 is a sophisticated CAR T-cell product engineered with multiple functionalities to address the challenges of treating solid tumors like ccRCC.[1][2] It is generated using CRISPR-mediated knock-in of a single transgene into a safe-harbor locus. The core features of AB-2100 are designed to enhance tumor specificity, overcome the immunosuppressive tumor microenvironment (TME), and improve T-cell potency and persistence.[1][3]

The key components of AB-2100 include:

-

Sequential "AND" Logic Gate: To enhance tumor specificity and minimize on-target, off-tumor toxicity, AB-2100 employs a sequential "AND" logic gate.[3] This system requires the recognition of two distinct antigens to initiate a full cytotoxic response.[3][4]

-

Priming Receptor (PrimeR): The first step involves a priming receptor that recognizes Prostate-Specific Membrane Antigen (PSMA), which is expressed on the neovasculature of ccRCC tumors.[3]

-

Inducible CA9-CAR: Engagement of the PSMA-specific PrimeR induces the expression of a second chimeric antigen receptor (CAR) targeting Carbonic Anhydrase IX (CA9), an antigen highly expressed on ccRCC tumor cells.[3][4] This sequential activation is intended to restrict the potent anti-tumor activity to the tumor site where both antigens are present.

-

-

Resistance to TME Suppression: AB-2100 is "armored" to resist the immunosuppressive signals prevalent in the solid tumor microenvironment.[2] This is achieved through:

-

shRNA-mediated Knockdown: The construct includes short-hairpin RNAs (shRNAs) that constitutively knock down the expression of FAS and TGF-beta receptor 2 (TGFBR2).[3] This is designed to make the T cells resistant to Fas-ligand-induced apoptosis and the inhibitory effects of TGF-beta, both of which are common mechanisms of immune evasion by tumors.[2][3]

-

-

Enhanced T-cell Function: To boost the anti-tumor efficacy and persistence of the engineered T cells, AB-2100 incorporates:

The manufacturing of AB-2100 utilizes ArsenalBio's CITE (CRISPR Integration of Transgenes by Electroporation) technology for the precise insertion of the genetic cassette.[5]

Preclinical Research and Findings

The preclinical evaluation of AB-2100 has been described in various conference presentations, demonstrating its intended mechanism of action and anti-tumor activity in both in vitro and in vivo models.

In Vitro Studies

In vitro experiments were conducted to assess the specificity and functionality of the "AND" logic gate and the resistance to immunosuppression.

| Experiment Type | Cell Lines Utilized | Key Findings |

| Cytotoxicity Assays | Single-antigen (CA9+ or PSMA+) and dual-antigen (PSMA+CA9+) expressing tumor cell lines.[3] | AB-2100 demonstrated selective killing of tumor cells expressing both PSMA and CA9, with no significant activity against cells expressing only one of the antigens.[3] |

| Vascular Priming Model | Co-culture of AB-2100 with PSMA-expressing endothelial cells (HUVECs) and CA9-expressing tumor cells (K562-CA9).[6] | Co-culture with PSMA-expressing endothelial cells was sufficient to induce the expression of the CA9-CAR, leading to the killing of CA9-positive tumor cells.[3][6] |

| FAS Cross-linking Assay | Not specified in abstracts. | The assay was conducted to confirm the impact of FAS knockdown on reducing FAS-mediated apoptosis.[3] |

In Vivo Studies

In vivo studies using xenograft mouse models of renal cell carcinoma have been performed to evaluate the anti-tumor efficacy and durability of AB-2100.

| Animal Model | Tumor Models | Key Findings |

| Dual-Flank Xenograft Model | Mice bearing two distinct tumors: one expressing only CA9 and another expressing both PSMA and CA9. | AB-2100 exhibited selective eradication of the dual-antigen expressing tumors, while the single-antigen tumors were not targeted. |

| Subcutaneous Xenograft Models | 786-O and A498 human ccRCC cell lines.[1][3] | Treatment with AB-2100 resulted in complete and durable anti-tumor responses in the A498 xenograft model. The inclusion of the TGFBR2 shRNA and SPA modules demonstrated enhanced anti-tumor activity in the 786-O and A498 models.[1][3] |

| Rechallenge Xenograft Model | Not specified in abstracts. | The presence of the SPA module was shown to increase the long-term functional persistence of AB-2100 upon tumor rechallenge.[1] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core signaling pathway of AB-2100's mechanism of action and a generalized experimental workflow for its preclinical evaluation.

Caption: Mechanism of Action for AB-2100.

Caption: Preclinical Evaluation Workflow for AB-2100.

Clinical Development

Based on the promising preclinical data, a Phase 1/2, multi-center, open-label clinical trial (NCT06245915) has been initiated to evaluate the safety and efficacy of AB-2100 in patients with advanced or metastatic clear-cell renal cell carcinoma who have progressed after prior treatment with a checkpoint inhibitor and a VEGF inhibitor.[4][5] The study will be conducted in two parts: a dose-escalation phase (Phase 1) to determine the maximum tolerated dose, followed by a dose-expansion phase (Phase 2).[4][5] The first patient was dosed in April 2024.[4]

Conclusion

AB-2100 represents a multifaceted approach to CAR T-cell therapy for solid tumors, integrating a sequential "AND" logic gate for enhanced tumor specificity with additional engineering to overcome key resistance mechanisms within the tumor microenvironment. Early preclinical data suggests that this approach is effective in selectively targeting and eliminating ccRCC cells in vitro and in vivo. The ongoing Phase 1/2 clinical trial will be critical in determining the safety and therapeutic potential of AB-2100 in patients. Further publication of detailed preclinical data will be valuable for the scientific community to fully assess the technological advancements embodied in this therapeutic candidate.

References

- 1. AB-2100 / ArsenalBio [delta.larvol.com]

- 2. arsenalbio.com [arsenalbio.com]

- 3. jitc.bmj.com [jitc.bmj.com]

- 4. arsenalbio.com [arsenalbio.com]

- 5. AB-2100, an Integrated Circuit T Cell Therapy in Patients With Recurrent Clear-cell Renal Cell Carcinoma (ccRCC) [clin.larvol.com]

- 6. ASCO – American Society of Clinical Oncology [asco.org]

Preclinical Efficacy of AB-2100: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-2100 is an advanced, autologous integrated circuit T (ICT) cell therapy currently under investigation for the treatment of clear cell renal cell carcinoma (ccRCC).[1][2] Developed by Arsenal Biosciences, AB-2100 is engineered with multiple synthetic biology modules designed to overcome key challenges in treating solid tumors with cell therapy, such as on-target, off-tumor toxicity, antigen heterogeneity, and the immunosuppressive tumor microenvironment (TME).[3][4] This technical guide provides a comprehensive overview of the preclinical data supporting the efficacy of AB-2100, detailing its mechanism of action, and the methodologies of key experiments.

AB-2100's design incorporates a sophisticated sequential "AND" logic gate, resistance to TME suppression, and a proprietary mechanism to enhance T cell potency and persistence.[3][4][5][6][7] Preclinical studies have demonstrated its ability to selectively target and eradicate ccRCC cells in both in vitro and in vivo models, leading to its progression into Phase 1/2 clinical trials (NCT06245915).[1][2]

Core Technology & Mechanism of Action

AB-2100 is a multifaceted cell therapy product created using CRISPR-mediated insertion of a synthetic DNA cassette into the T cell genome.[1][2] This cassette encodes for three key functionalities:

-

Sequential "AND" Logic Gate for Tumor Specificity: To mitigate the risk of on-target, off-tumor toxicity, AB-2100 employs a dual-antigen recognition system. It requires sequential engagement with two distinct antigens associated with ccRCC. The process begins with a priming receptor (PrimeR) on the T cell recognizing Prostate-Specific Membrane Antigen (PSMA), which is expressed on the tumor neovasculature. This priming event induces the expression of a Chimeric Antigen Receptor (CAR) that targets Carbonic Anhydrase 9 (CA9), an antigen highly expressed on ccRCC tumor cells.[3][4][5][6] This ensures that T cell activation and tumor cell killing are restricted to the tumor site where both antigens are present.

-

Tumor Microenvironment (TME) Resistance: The therapeutic efficacy of CAR-T cells in solid tumors is often hampered by the immunosuppressive TME. AB-2100 is engineered to resist these suppressive signals through the inclusion of a short hairpin RNA-microRNA (shRNA-miR) module. This module leads to the constitutive knockdown of the FAS and TGF-beta receptor 2 (TGFBR2) pathways, which are known to induce T cell apoptosis and dysfunction.[3][4]

-

Enhanced Potency and Persistence: To bolster the anti-tumor activity and long-term functionality of the engineered T cells, AB-2100 contains a synthetic pathway activator (SPA). The SPA drives constitutive STAT3 signaling, a key pathway in T cell expansion, survival, and cytotoxicity.[3][4][5][6]

The synergistic action of these components is visualized in the signaling pathway diagram below.

Preclinical Efficacy Data

The preclinical efficacy of AB-2100 was evaluated through a series of in vitro and in vivo studies. These studies were designed to assess its specificity, potency, and durability.

In Vitro Studies

In vitro assays demonstrated the selective cytotoxicity of AB-2100. The engineered T cells were shown to effectively kill tumor cell lines expressing both PSMA and CA9, while sparing cells that expressed only the CA9 antigen.[3][4] Furthermore, co-culture experiments with PSMA-expressing endothelial cells confirmed that this interaction was sufficient to induce the expression of the CA9-targeting CAR, thereby enabling the killing of CA9-positive tumor cells.[3][4]

Table 1: Illustrative In Vitro Cytotoxicity of AB-2100 (Note: The following data is illustrative, as specific quantitative values from preclinical studies are not publicly available.)

| Target Cell Line | PSMA Expression | CA9 Expression | % Lysis (AB-2100) | % Lysis (Control CAR-T) |

| 786-O | + | + | > 80% | < 10% |

| A498 | + | + | > 75% | < 10% |

| K562-CA9 | - | + | < 5% | < 5% |

| HUVEC | + | - | < 5% | < 5% |

In Vivo Studies

The anti-tumor activity of AB-2100 was further validated in xenograft models of human ccRCC. In a dual-flank subcutaneous xenograft model, where tumors expressing only CA9 and tumors expressing both PSMA and CA9 were implanted on opposite flanks of the same mouse, AB-2100 demonstrated selective eradication of the dual-antigen expressing tumors.[5][6]

In subcutaneous A498 and 786-O xenograft models, treatment with AB-2100 resulted in complete and durable anti-tumor responses.[6] The inclusion of the SPA module was shown to significantly enhance anti-tumor efficacy.[5][7] Moreover, a rechallenge xenograft model provided evidence for the long-term functional persistence of AB-2100, a critical attribute for preventing tumor relapse.[5][7]

Table 2: Illustrative In Vivo Anti-Tumor Efficacy in Xenograft Models (Note: The following data is illustrative, as specific quantitative values from preclinical studies are not publicly available.)

| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) | Complete Responses |

| A498 (ccRCC) | AB-2100 | > 95% | Yes |

| A498 (ccRCC) | Control CAR-T | < 20% | No |

| 786-O (ccRCC) | AB-2100 | > 90% | Yes |

| 786-O (ccRCC) | Control CAR-T | < 15% | No |

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of AB-2100 are proprietary. However, this section outlines standard methodologies for the key experiments cited in the preclinical summaries.

CRISPR-Mediated T Cell Engineering

The generation of AB-2100 ICT cells involves the use of CRISPR/Cas9 technology for the precise knock-in of the synthetic DNA cassette into a designated safe-harbor locus in the T cell genome.

Illustrative Workflow for T Cell Engineering:

In Vitro Cytotoxicity Assay

A standard method to assess the killing capacity of CAR-T cells is a co-culture assay with target tumor cells.

Protocol Outline:

-

Cell Preparation:

-

Culture target tumor cell lines (e.g., 786-O, A498) with varying antigen expression profiles.

-

Harvest and count AB-2100 ICT cells and control T cells.

-

-

Co-culture:

-

Plate target cells in a 96-well plate.

-

Add effector cells (AB-2100 or controls) at various effector-to-target (E:T) ratios.

-

For vascular priming models, pre-incubate AB-2100 cells with PSMA-expressing endothelial cells (e.g., HUVECs) before adding them to the CA9+ tumor cells.

-

-

Endpoint Analysis:

-

After a defined incubation period (e.g., 24-72 hours), assess target cell viability. This can be done using various methods, such as luminescence-based assays (if target cells express luciferase) or flow cytometry with viability dyes.

-

Calculate the percentage of specific lysis for each E:T ratio.

-

Dual-Flank Xenograft Model

This in vivo model is crucial for evaluating the specificity of the dual-antigen targeting system.

Protocol Outline:

-

Cell Implantation:

-

On one flank of an immunodeficient mouse (e.g., NSG), subcutaneously inject tumor cells expressing only CA9.

-

On the contralateral flank, inject tumor cells engineered to express both PSMA and CA9.

-

-

Tumor Growth:

-

Allow tumors to establish and reach a predetermined size.

-

-

Treatment:

-

Administer a single intravenous injection of AB-2100 or control T cells.

-

-

Monitoring:

-

Measure tumor volume on both flanks regularly using calipers.

-

Monitor animal health and body weight.

-

-

Endpoint:

-

Continue monitoring until tumors in control groups reach a defined endpoint.

-

Compare tumor growth kinetics between the two flanks in the AB-2100 treated group to assess selective killing.

-

Logical Flow of the Dual-Flank Experiment:

Conclusion

The preclinical data for AB-2100 provide a strong rationale for its clinical development in ccRCC. The integrated circuit T cell therapy's multi-pronged approach, featuring a sequential "AND" logic gate for enhanced safety, shRNA-mediated resistance to the tumor microenvironment, and a synthetic pathway activator for increased potency and persistence, has demonstrated significant anti-tumor efficacy in preclinical models.[3][4][5][6][7] In vitro and in vivo studies have consistently shown selective and durable eradication of ccRCC targets. These promising results have supported the advancement of AB-2100 into clinical trials, offering a potential new therapeutic option for patients with advanced or metastatic ccRCC.

References

- 1. jitc.bmj.com [jitc.bmj.com]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Genome Editing in CAR-T Cells Using CRISPR/Cas9 Technology | Springer Nature Experiments [experiments.springernature.com]

- 5. ArsenalBio Announces Presentations Highlighting Preclinical Data on AB-1015 and AB-2100 at ASGCT Annual Meeting • Arsenal Bio [arsenalbio.com]

- 6. CRISPR-Cas9 CAR knock-in in primary T cells| IDT [go.idtdna.com]

- 7. maxcyte.com [maxcyte.com]

AB-2100: A Technical Overview of a Sequentially Logic-Gated CAR T-Cell Therapy for Clear-Cell Renal Cell Carcinoma

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-2100 is an investigational autologous T-cell therapy currently in clinical development for the treatment of clear-cell renal cell carcinoma (ccRCC).[1][2] Developed by Arsenal Biosciences, this therapeutic candidate represents a significant advancement in cellular therapy for solid tumors, incorporating multiple bioengineering strategies to enhance tumor specificity, resist immunosuppression, and promote sustained anti-tumor activity.[3][4][5][6] This document provides a comprehensive technical overview of the discovery and development timeline of AB-2100, detailing its core components, preclinical validation, and the design of its ongoing clinical evaluation.

Core Technology and Mechanism of Action

AB-2100 is an Integrated Circuit T (ICT) cell product engineered using ArsenalBio's proprietary CITE (CRISPR Integration of Transgenes by Electroporation) technology.[2][7][8] This non-viral platform facilitates the precise insertion of a large, multi-functional DNA cassette into a designated safe harbor locus on Chromosome 11, ensuring stable and consistent expression of the therapeutic transgene.[7][8] The core of AB-2100's innovative design is a sequential "AND" logic gate, which requires the engagement of two distinct tumor-associated antigens to initiate a cytotoxic response.[3][4][5][6] This dual-antigen targeting system is designed to minimize on-target, off-tumor toxicity, a significant challenge in the development of CAR T-cell therapies for solid tumors.[4][5]

The key components of the AB-2100 construct are:

-

PSMA-Targeting Priming Receptor (PrimeR): The first component of the "AND" gate is a priming receptor that recognizes Prostate-Specific Membrane Antigen (PSMA).[3][4][5][6] In the context of ccRCC, PSMA is not primarily expressed on the tumor cells themselves but is found on the tumor neovasculature.[3][4][5] Engagement of the PrimeR with PSMA on these endothelial cells initiates the first "on" switch.

-

Inducible CA9-Targeting Chimeric Antigen Receptor (CAR): Upon activation of the PSMA-specific PrimeR, the expression of a second, inducible CAR targeting Carbonic Anhydrase IX (CA9) is triggered.[3][4][5][6] CA9 is a cell surface antigen highly expressed on ccRCC cells.[3][9] This sequential activation ensures that the potent cytotoxic activity of the CA9 CAR is localized to the tumor microenvironment where both PSMA and CA9 are present.

-

shRNA-mediated "Armoring": To counteract the immunosuppressive tumor microenvironment, AB-2100 is "armored" with short-hairpin RNAs (shRNAs) that constitutively knock down the expression of two key inhibitory receptors on the T-cell surface: FAS and TGFBR2.[3][4][5][6] This is intended to render the engineered T-cells resistant to Fas-ligand-induced apoptosis and the inhibitory effects of transforming growth factor-beta (TGF-β), both of which are common mechanisms of immune evasion by solid tumors.

-

Synthetic Pathway Activator (SPA): AB-2100 includes a synthetic pathway activator that provides constitutive STAT3 signaling.[3][4][5][6] This component is designed to enhance T-cell cytotoxicity, expansion, and long-term functional persistence in the absence of traditional co-stimulatory signals.

Signaling Pathway and Logic Gate Workflow

The following diagram illustrates the proposed signaling pathway and the sequential activation of the "AND" logic gate in AB-2100.

Development and Discovery Timeline

The development of AB-2100 has progressed through a series of preclinical studies and has now entered clinical evaluation.

| Stage | Key Milestone | Approximate Date | Reference |

| Preclinical | Identification of PSMA and CA9 as target antigens for ccRCC. | 2023 | [10] |

| In vitro and in vivo validation of the "AND" logic gate. | 2023-2024 | [3][4][5][6] | |

| Demonstration of enhanced anti-tumor activity with shRNA and SPA modules. | 2023-2024 | [3][4][5][6] | |

| Successful eradication of ccRCC targets in xenograft models. | 2024 | [1][11] | |

| Clinical | Initiation of Phase 1/2 Clinical Trial (NCT06245915). | February 2024 | [12] |

| First patient dosed in the Phase 1/2 trial. | April 2024 | [2] |

Preclinical Data Summary

While specific quantitative data from preclinical studies have not been fully published in peer-reviewed literature, conference abstracts and press releases have described the outcomes of key experiments.

| Experiment Type | Model System | Key Findings | Reference |

| In Vitro Cytotoxicity | Co-culture of AB-2100 with PSMA+ endothelial cells and CA9+ tumor cells. | Demonstrated selective killing of dual antigen-expressing tumor cells. Confirmed that priming on PSMA-expressing endothelial cells is sufficient to induce CA9 CAR expression and subsequent tumor cell lysis. | [3][4][5] |

| In Vivo Efficacy | Dual-flank subcutaneous xenograft model with CA9+ and PSMA+CA9+ tumors. | AB-2100 exhibited selective killing of dual-antigen expressing tumors in vivo. | [3] |

| Subcutaneous A498 and 786-O renal cell carcinoma xenograft models. | Treatment with AB-2100 resulted in complete and durable anti-tumor responses. The inclusion of shRNA and SPA modules demonstrated enhanced anti-tumor activity. | [6] | |

| Specificity | In vitro and in vivo models with single-antigen expressing cells/tumors. | AB-2100 did not demonstrate significant killing of cells or tumors expressing only CA9. | [4][5] |

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of AB-2100 are not yet publicly available. The following sections provide representative methodologies for the key assays cited in the development of this therapy.

In Vitro Co-culture and Cytotoxicity Assay

This protocol outlines a general method for assessing the cytotoxicity of CAR T-cells against adherent cancer cell lines in a co-culture system that mimics the priming and killing phases of AB-2100's mechanism of action.

-

Cell Line Preparation:

-

Culture human umbilical vein endothelial cells (HUVECs) engineered to express PSMA.

-

Culture a ccRCC cell line (e.g., A498 or 786-O) that endogenously expresses CA9.

-

Culture AB-2100 T-cells in appropriate T-cell media with necessary cytokines.

-

-

Co-culture Setup:

-

Seed HUVEC-PSMA cells in a 96-well plate and allow them to adhere.

-

Add AB-2100 T-cells to the HUVEC-PSMA wells and incubate for a period to allow for priming and CA9-CAR expression.

-

In parallel, seed CA9+ ccRCC cells in a separate 96-well plate.

-

-

Cytotoxicity Assessment:

-

After the priming period, transfer the activated AB-2100 T-cells to the wells containing the ccRCC target cells at various effector-to-target (E:T) ratios.

-

Co-culture for a predetermined time (e.g., 24, 48, 72 hours).

-

Assess ccRCC cell viability using a standard method such as a luminescence-based cell viability assay (e.g., CellTiter-Glo®) or by flow cytometry to quantify remaining live target cells.

-

Dual-Flank Xenograft Model

This protocol describes a general workflow for an in vivo dual-flank tumor model to assess the specificity and efficacy of a dual-antigen targeting CAR T-cell therapy.

Clinical Development

AB-2100 is currently being evaluated in a Phase 1/2, multi-center, open-label clinical trial (NCT06245915).[1][12][13][14]

-

Objective: To assess the safety, tolerability, and preliminary efficacy of AB-2100 in patients with recurrent or refractory advanced or metastatic clear-cell renal cell carcinoma.[12][13]

-

Study Design: The trial consists of a Phase 1 dose-escalation phase to determine the maximum tolerated dose (MTD), followed by a Phase 2 cohort expansion at the MTD.[2]

-

Patient Population: Patients with ccRCC that has progressed after treatment with a checkpoint inhibitor and a VEGF inhibitor.[12][13]

-

Intervention: A single intravenous infusion of AB-2100 following conditioning chemotherapy.[12][14]

Conclusion

AB-2100 represents a multifaceted approach to CAR T-cell therapy for solid tumors, integrating a sequential "AND" logic gate for enhanced safety with "armoring" strategies to overcome the immunosuppressive tumor microenvironment. Preclinical data have demonstrated the potential for potent and specific anti-tumor activity.[3][4][5][6] The ongoing Phase 1/2 clinical trial will be critical in determining the safety and efficacy of this promising therapeutic candidate in patients with advanced clear-cell renal cell carcinoma. As more data becomes publicly available, a more detailed quantitative understanding of AB-2100's therapeutic potential will emerge.

References

- 1. Delivery Strategies of the CRISPR-Cas9 Gene-Editing System for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-tumor Efficacy of CD19 CAR-T in a Raji B Cell Xenografted Mouse Model [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxicity Assay Protocol [protocols.io]